An In-depth Technical Guide to 1-BOC-6-methylindole-2-boronic acid
An In-depth Technical Guide to 1-BOC-6-methylindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Modern Organic Synthesis
1-BOC-6-methylindole-2-boronic acid (CAS No. 850568-51-3) has emerged as a pivotal reagent in the field of medicinal chemistry and materials science.[1][2][3] As a bifunctional molecule, it combines the privileged indole scaffold, a core component in numerous biologically active compounds, with the versatile boronic acid handle, enabling participation in a wide array of carbon-carbon bond-forming reactions.[4][] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an in-depth exploration of its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.[6][7]
The indole moiety is a key structural feature in many natural products and pharmaceuticals, including serotonin, melatonin, and the anti-cancer drug vincristine. The ability to functionalize the indole core at specific positions is therefore of paramount importance in drug discovery.[4][8] The boronic acid at the 2-position of the indole ring makes this compound an ideal substrate for introducing aryl, heteroaryl, or vinyl groups, thereby allowing for the rapid generation of diverse molecular libraries for biological screening.
The presence of the tert-butyloxycarbonyl (BOC) protecting group on the indole nitrogen is a critical design feature.[9] It serves to enhance the compound's stability, prevent unwanted side reactions at the nitrogen atom, and improve its solubility in common organic solvents, facilitating its use in complex synthetic pathways.[9]
Physicochemical Properties and Data
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The key data for 1-BOC-6-methylindole-2-boronic acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 850568-51-3 | [1][2][3][10] |
| Molecular Formula | C₁₄H₁₈BNO₄ | [1][9] |
| Molecular Weight | 275.11 g/mol | [1][9] |
| Appearance | White to off-white solid | [9] |
| Melting Point | 85-90 °C (for the related N-Boc-indole-2-boronic acid) | |
| Storage Conditions | Store at 0-8°C, often under an inert atmosphere | [9] |
Synthesis of 1-BOC-6-methylindole-2-boronic acid
The synthesis of indole-2-boronic acids typically involves a directed ortho-metalation strategy followed by quenching with a boron electrophile. The BOC group is crucial here, as it acts as a powerful directing group for deprotonation at the C2 position. Below is a representative, field-proven protocol for the synthesis of the title compound, adapted from general procedures for similar substrates.
Causality Behind Experimental Choices
-
Starting Material: 1-BOC-6-methylindole is chosen as the precursor. The BOC group is installed first to protect the acidic N-H proton and to direct the subsequent lithiation.
-
Lithiation Reagent: tert-Butyllithium (t-BuLi) is a strong, sterically hindered base, ideal for selective deprotonation at the C2 position, which is acidified by the adjacent N-BOC group. Using a less hindered base like n-BuLi could lead to competitive deprotonation at other sites.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is used as the solvent due to its ability to solvate the organolithium intermediate and its low freezing point. The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as decomposition of the lithiated intermediate or reaction with the solvent.
-
Boron Source: Triisopropyl borate [B(OiPr)₃] is used as the electrophile. Its bulky isopropoxy groups help to prevent the formation of over-borylated byproducts. It reacts with the lithiated indole to form a boronate ester intermediate.
-
Workup: The reaction is quenched with an aqueous acid (e.g., HCl). This protonates the boronate ester, leading to hydrolysis and formation of the final boronic acid product. The pH adjustment is critical for ensuring the product is in its neutral form for efficient extraction.
Experimental Workflow Diagram
Caption: Synthetic workflow for 1-BOC-6-methylindole-2-boronic acid.
Detailed Step-by-Step Protocol
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Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 1-BOC-6-methylindole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF, approx. 0.2 M concentration).
-
Metalation: Cool the solution to -78 °C using a dry ice/acetone bath. Add tert-butyllithium (1.7 M in pentane, 1.2 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated intermediate may be accompanied by a color change.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise to the solution at -78 °C.
-
Warming: After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight.
-
Quenching and Hydrolysis: Carefully quench the reaction by slowly adding 1 M aqueous HCl (approx. 5 volumes relative to THF) while cooling in an ice bath. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield 1-BOC-6-methylindole-2-boronic acid as a solid.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The premier application of 1-BOC-6-methylindole-2-boronic acid is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[6] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, particularly for biaryl synthesis.[11]
Reaction Mechanism and Rationale
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[4][6] The key steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is the crucial step where the indole moiety is introduced. The base (e.g., K₂CO₃, Cs₂CO₃) is essential for forming a more nucleophilic boronate species, which facilitates the transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond (Ar¹-Ar²) and regenerating the Pd(0) catalyst, which re-enters the cycle.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling 1-BOC-6-methylindole-2-boronic acid with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be required for challenging substrates.
| Component | Role | Typical Examples |
| Boronic Acid | Nucleophilic Partner | 1-BOC-6-methylindole-2-boronic acid (1.2-1.5 eq) |
| Aryl Halide | Electrophilic Partner | Aryl/Heteroaryl Bromide or Iodide (1.0 eq) |
| Pd Catalyst | Catalyst | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) |
| Base | Activator | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 eq) |
| Solvent | Reaction Medium | Dioxane/H₂O, Toluene/H₂O, DME |
Step-by-Step Methodology
-
Setup: To a reaction vessel, add the aryl halide (1.0 eq), 1-BOC-6-methylindole-2-boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography to obtain the desired 2-aryl-6-methylindole product.
Conclusion and Outlook
1-BOC-6-methylindole-2-boronic acid is a highly valuable and versatile building block for organic synthesis. Its stability, conferred by the BOC protecting group, and the reactivity of the boronic acid moiety make it an indispensable tool for constructing complex indole-containing molecules. The reliable and high-yielding nature of the Suzuki-Miyaura cross-coupling reaction allows for the late-stage functionalization of molecules, a strategy widely employed in the development of new pharmaceuticals and functional materials.[12] As the demand for novel heterocyclic compounds continues to grow, the importance and application of reagents like 1-BOC-6-methylindole-2-boronic acid will undoubtedly expand.
References
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Štefane, B., & Požgan, F. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(23), 4349. [Link]
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Bellina, F., & Rossi, R. (2006). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 71(14), 5046-5055. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 49(32), 5559-5563. [Link]
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Saha, A., & Ranu, B. C. (2011). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 123(5), 665-671. [Link]
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Sharma, P., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry, 19(32), 7004-7009. [Link]
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PubChem. (n.d.). (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Molbase. (n.d.). N-Boc-indole-2-boronic acid. Molbase. Retrieved from [Link]
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PubChem. (n.d.). 6-Methyl-1H-indole-2-boronic acid, N-BOC protected. National Center for Biotechnology Information. Retrieved from [Link]
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Berion, F., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(21), 5172. [Link]
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Penna, F. I. R., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(10), 1019. [Link]
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ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. Retrieved from [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Kaczmarek, M. T. (2013). Applied Suzuki Cross-Coupling Reaction for the Syntheses of Biologically Active Compounds. Current Organic Chemistry, 17(8), 836-855. [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
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